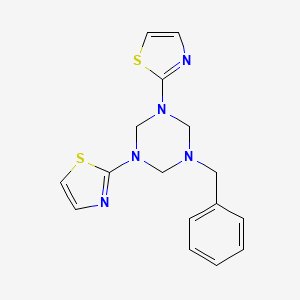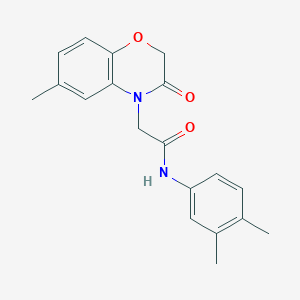![molecular formula C23H20ClNO4 B6004734 3-[(2-chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate](/img/structure/B6004734.png)
3-[(2-chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate, also known as Diroximel fumarate, is a novel oral therapy that has been approved by the US Food and Drug Administration (FDA) for the treatment of relapsing forms of multiple sclerosis (MS). This compound belongs to the class of fumarates, which are known to have immunomodulatory properties and have been used for the treatment of psoriasis for many years. Diroximel fumarate is a prodrug of monomethyl fumarate, which is the active metabolite that exerts its therapeutic effects on MS.
Mécanisme D'action
The exact mechanism of action of 3-[(2-chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate fumarate is not fully understood. However, it is believed to exert its therapeutic effects by activating the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which is a key regulator of antioxidant and anti-inflammatory responses. This activation leads to the upregulation of genes involved in cellular defense mechanisms and the downregulation of pro-inflammatory genes.
Biochemical and physiological effects:
3-[(2-chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate fumarate has been shown to have antioxidant and anti-inflammatory effects, which are believed to be responsible for its therapeutic effects in MS. It has also been shown to modulate the immune system by reducing the activation of T cells and increasing the number of regulatory T cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(2-chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate fumarate has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and stored. It is also a prodrug, which means that it can be converted into the active metabolite monomethyl fumarate in vivo. However, it has some limitations, such as its low solubility in water, which can make it difficult to administer in laboratory experiments.
Orientations Futures
There are several future directions for the research on 3-[(2-chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate fumarate. One area of research is to understand the exact mechanism of action of this compound and its metabolites. Another area is to investigate its potential use in other autoimmune diseases such as psoriasis and inflammatory bowel disease. Finally, there is a need for further clinical trials to evaluate the long-term safety and efficacy of 3-[(2-chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate fumarate in MS patients.
Méthodes De Synthèse
The synthesis of 3-[(2-chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate fumarate involves the reaction of 3,4-dimethylphenol and 3-[(2-chlorobenzoyl)amino]aniline in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then treated with ethyl chloroformate to form the corresponding ethyl ester, which is then reacted with fumaric acid to produce 3-[(2-chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate fumarate.
Applications De Recherche Scientifique
3-[(2-chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate fumarate has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of MS. In a phase III clinical trial, 3-[(2-chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate fumarate demonstrated a significant reduction in the annualized relapse rate and the number of gadolinium-enhancing lesions compared to placebo. It has also been shown to reduce the progression of disability in MS patients.
Propriétés
IUPAC Name |
[3-[(2-chlorobenzoyl)amino]phenyl] 2-(3,4-dimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO4/c1-15-10-11-18(12-16(15)2)28-14-22(26)29-19-7-5-6-17(13-19)25-23(27)20-8-3-4-9-21(20)24/h3-13H,14H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAPJOIPKDILOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)OC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B6004660.png)
![4-[4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)phenyl]-2-methyl-3-butyn-2-ol](/img/structure/B6004674.png)
![4-{5-[(3-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B6004679.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(3-pyridinyl)acetamide](/img/structure/B6004688.png)
![3-(1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)-1-propanol](/img/structure/B6004701.png)
![1-(cyclohexylmethyl)-3-{[4-(cyclopropylmethyl)-1-piperazinyl]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6004709.png)
![N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine](/img/structure/B6004718.png)
![ethyl [1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperidinyl]acetate](/img/structure/B6004719.png)
![3-[1-(1-azepanylacetyl)-3-piperidinyl]-N-(5-chloro-2-methoxyphenyl)propanamide](/img/structure/B6004727.png)
![4-fluoro-N-{[1-(4-pentenoyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6004736.png)
![N-(4-chlorobenzyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6004744.png)
![methyl 5-{[(2-methoxyphenyl)amino]methylene}-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6004754.png)
